molecular formula C10H11BrClNO2 B12282312 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid

3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid

Cat. No.: B12282312
M. Wt: 292.55 g/mol
InChI Key: YBIBUAJUHSMJKR-UHFFFAOYSA-N
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Description

3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11BrClNO2. It is a derivative of butyric acid, featuring an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and interactions of similar compounds.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The bromine and chlorine atoms on the phenyl ring contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

  • 3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid
  • 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
  • 3-Amino-4-(2-bromo-4-fluorophenyl)butyric Acid

Comparison:

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

3-amino-4-(2-bromo-4-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H11BrClNO2/c11-9-4-7(12)2-1-6(9)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)

InChI Key

YBIBUAJUHSMJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(CC(=O)O)N

Origin of Product

United States

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